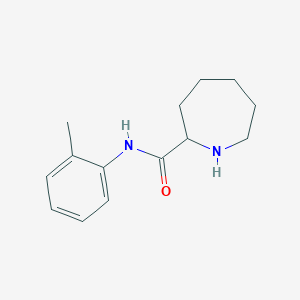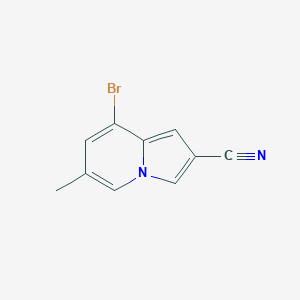
8-Bromo-6-methylindolizine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-6-methylindolizine-2-carbonitrile is a chemical compound belonging to the indolizine family, which is characterized by a nitrogen-containing heterocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-methylindolizine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of radical cyclization or cross-coupling reactions. These methods are favored due to their efficiency in constructing the indolizine ring and forming C–C or C–X bonds .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-methylindolizine-2-carbonitrile undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted indolizine compounds .
Scientific Research Applications
8-Bromo-6-methylindolizine-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromo-6-methylindolizine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls .
Comparison with Similar Compounds
- 6-Methylindolizine-2-carbonitrile
- 8-Bromoindolizine-2-carbonitrile
- 6-Methylindolizine-2-carboxylate
Comparison: 8-Bromo-6-methylindolizine-2-carbonitrile stands out due to the presence of both bromine and methyl groups, which confer unique chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and a broader range of applications in both research and industry .
Properties
Molecular Formula |
C10H7BrN2 |
|---|---|
Molecular Weight |
235.08 g/mol |
IUPAC Name |
8-bromo-6-methylindolizine-2-carbonitrile |
InChI |
InChI=1S/C10H7BrN2/c1-7-2-9(11)10-3-8(4-12)6-13(10)5-7/h2-3,5-6H,1H3 |
InChI Key |
KRDPSYOQBNTFLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(C=C2C(=C1)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


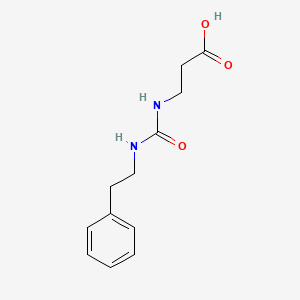
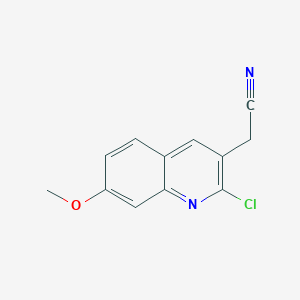
![7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11874192.png)

![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl-](/img/structure/B11874225.png)



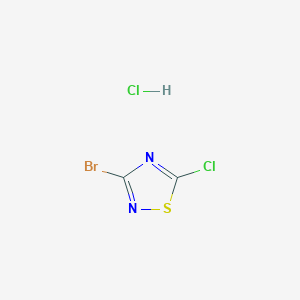
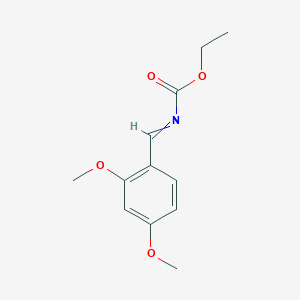
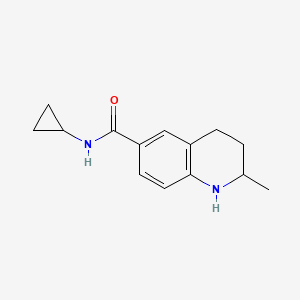
![2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11874273.png)

